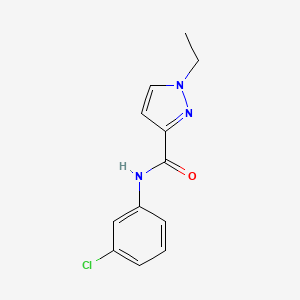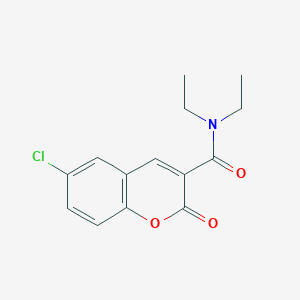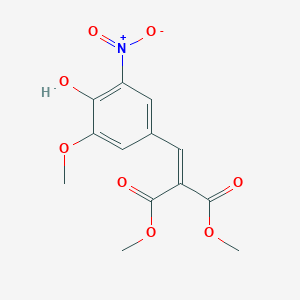![molecular formula C19H13N3OS B5861019 N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide, also known as SIRT2 inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of SIRT2, which is a member of the sirtuin family of NAD+-dependent deacetylases. SIRT2 is involved in various physiological processes, including cell cycle regulation, DNA repair, and metabolism.
作用机制
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide inhibits the activity of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide by binding to its catalytic domain. N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide deacetylates various proteins, including histones, transcription factors, and metabolic enzymes. By inhibiting the activity of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide, N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide can affect various physiological processes, including cell cycle regulation, DNA repair, and metabolism.
Biochemical and Physiological Effects
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has been shown to affect various biochemical and physiological processes. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of metabolic disorders.
实验室实验的优点和局限性
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide, which allows for the specific study of the role of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide in various physiological processes. It also has good solubility in water and organic solvents, which allows for easy preparation of experimental solutions.
One limitation of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide is its potential toxicity. It has been shown to induce liver toxicity in animal models, which limits its use in vivo. Additionally, its mechanism of action is not fully understood, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide. One direction is the development of more potent and selective N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide inhibitors. Another direction is the study of the role of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, the potential therapeutic applications of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide should be further explored.
合成方法
The synthesis of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide involves several steps. The starting materials are 1-naphthylamine, isonicotinic acid, and thioamide. The thioamide is first reacted with 2-bromoacetic acid to form the corresponding thioester. The thioester is then reacted with isonicotinic acid to form the thioester amide. Finally, the thioester amide is reacted with 1-naphthylamine to form N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide.
科学研究应用
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has been used in various scientific research applications. It has been shown to inhibit the activity of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide, which is involved in various physiological processes, including cell cycle regulation, DNA repair, and metabolism. N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has been implicated in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has been used to study the role of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide in these diseases and to develop potential therapeutics.
属性
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(14-8-10-20-11-9-14)22-19-21-17(12-24-19)16-7-3-5-13-4-1-2-6-15(13)16/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQQEURUGAHPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)






![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)